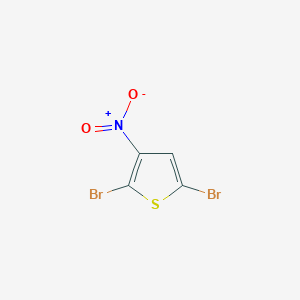
2,5-二溴-3-硝基噻吩
概述
描述
2,5-Dibromo-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing one sulfur atom The compound has the molecular formula C₄HBr₂NO₂S and is characterized by the presence of two bromine atoms and one nitro group attached to the thiophene ring
科学研究应用
2,5-Dibromo-3-nitrothiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a precursor for drug development.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary targets of 2,5-Dibromo-3-nitrothiophene are the thiophene units. This compound is a fully substituted thiophene unit with two electron-withdrawing nitro groups at the 3,4-positions and two bromo functional groups at the 2,5-positions .
Mode of Action
2,5-Dibromo-3-nitrothiophene interacts with its targets through a process of reduction and coupling. The nitro groups can be reduced to amino groups to further form thienopyrazines and thieno[3,4-b]thiadiazole . The bromo groups provide the functionality for carbon-carbon formation reactions, such as Stille or Suzuki couplings .
Biochemical Pathways
The biochemical pathways affected by 2,5-Dibromo-3-nitrothiophene involve the synthesis of electron-deficient thieno[3,4-b]thiadiazoles or thienopyrazines . These pathways are crucial in applications of organic solar cells and photodetectors .
Pharmacokinetics
Its impact on bioavailability is significant, as it is used in the synthesis of other compounds .
Result of Action
The molecular and cellular effects of 2,5-Dibromo-3-nitrothiophene’s action result in the formation of new compounds. For example, a 2,3-diphenylthieno[3,4-b]pyrazine-based small molecule containing tetrakis-triphenyl amino donors could be synthesized from 2,5-Dibromo-3-nitrothiophene .
生化分析
Biochemical Properties
It is known that this compound can be used in the Pd catalyzed Stille coupling to make conjugated thiophene oligomers or co-oligomers . The corresponding amine(s) can be obtained by subsequent reduction .
Molecular Mechanism
It is known that this compound can participate in Pd catalyzed Stille coupling reactions
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2,5-Dibromo-3-nitrothiophene in laboratory settings . Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2,5-Dibromo-3-nitrothiophene at different dosages in animal models have not been extensively studied
Metabolic Pathways
The metabolic pathways involving 2,5-Dibromo-3-nitrothiophene are not well-characterized . Future studies should aim to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-nitrothiophene typically involves the bromination and nitration of thiophene derivatives. One common method is the direct bromination of thiophene using bromine in acetic acid or chloroform, followed by nitration using nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure selective substitution at the desired positions on the thiophene ring.
Industrial Production Methods: Industrial production of 2,5-Dibromo-3-nitrothiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to achieve faster reaction times and higher yields .
化学反应分析
Types of Reactions: 2,5-Dibromo-3-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Formation of various substituted thiophenes.
Reduction: Formation of 2,5-dibromo-3-aminothiophene.
Oxidation: Formation of thiophene sulfoxides or sulfones.
相似化合物的比较
- 2,5-Dibromo-3-methylthiophene
- 2,5-Dibromo-3-chlorothiophene
- 2,5-Dibromo-3-aminothiophene
Comparison: 2,5-Dibromo-3-nitrothiophene is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. Compared to 2,5-Dibromo-3-methylthiophene, the nitro group in 2,5-Dibromo-3-nitrothiophene makes it more electron-deficient, enhancing its electrophilic character.
属性
IUPAC Name |
2,5-dibromo-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJLCFYMHSSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406966 | |
| Record name | 2,5-dibromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-51-2 | |
| Record name | 2,5-dibromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
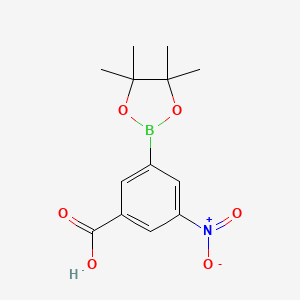


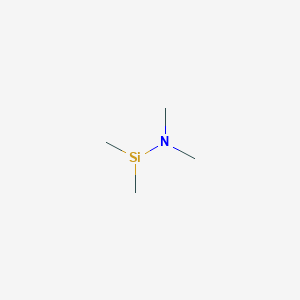
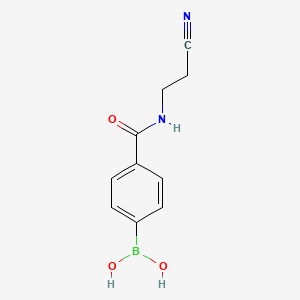

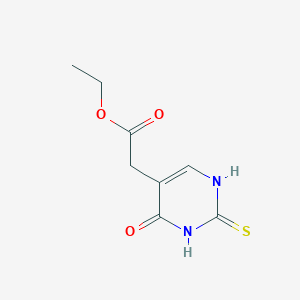

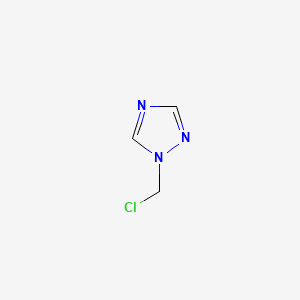
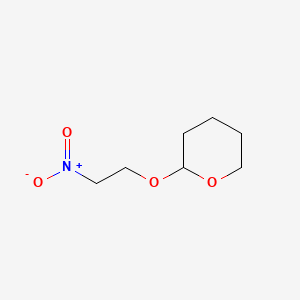
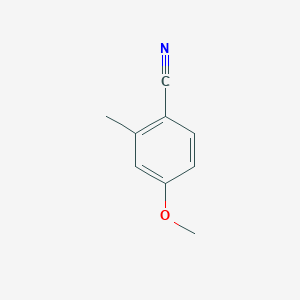
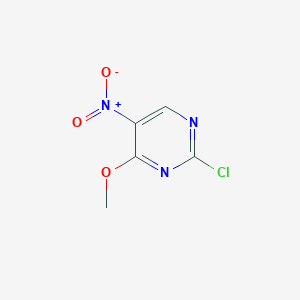

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)
